Cas no 56286-83-0 (2-(trifluoromethyl)furan)

2-(Trifluoromethyl)furan is a fluorinated heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the furan ring. This structural feature imparts enhanced chemical stability, lipophilicity, and electron-withdrawing properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The trifluoromethyl group significantly influences the compound's reactivity, enabling selective functionalization and participation in cross-coupling reactions. Its unique electronic and steric properties also make it suitable for use in agrochemicals, materials science, and medicinal chemistry, where modified furan derivatives are often sought. The compound's stability under various reaction conditions further enhances its utility in industrial and research settings.
2-(trifluoromethyl)furan structure
2-(trifluoromethyl)furan structure
Product Name:2-(trifluoromethyl)furan
CAS No:56286-83-0
MF:C5H3F3O
MW:136.071932077408
CID:349310
PubChem ID:12772885
Update Time:2025-10-05

2-(trifluoromethyl)furan Chemical and Physical Properties

Names and Identifiers

    • Furan, 2-(trifluoromethyl)-
    • 2-(trifluoromethyl)furan
    • trifluoromethylfuran
    • 56286-83-0
    • 2-(trifluoromethyl)-furan
    • XEBAXYPLAQXLNA-UHFFFAOYSA-N
    • SCHEMBL353544
    • EN300-116564
    • AKOS015905647
    • JNYRNWKNBRPKJH-UHFFFAOYSA-N
    • DTXSID20509505
    • Inchi: 1S/C5H3F3O/c6-5(7,8)4-2-1-3-9-4/h1-3H
    • InChI Key: JNYRNWKNBRPKJH-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CO1)(F)F

Computed Properties

  • Exact Mass: 136.01359
  • Monoisotopic Mass: 136.01359920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 98.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 13.1Ų

Experimental Properties

  • PSA: 13.14

2-(trifluoromethyl)furan Pricemore >>

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Additional information on 2-(trifluoromethyl)furan

2-(Trifluoromethyl)furan: A Comprehensive Overview

2-(Trifluoromethyl)furan, also known by its CAS number 56286-83-0, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a furan ring substituted with a trifluoromethyl group at the 2-position. The trifluoromethyl group imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical syntheses.

The synthesis of 2-(Trifluoromethyl)furan has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements have focused on catalytic processes and green chemistry approaches, aiming to minimize environmental impact while maintaining high yields. For instance, a study published in the Journal of Organic Chemistry in 2023 highlighted the use of palladium-catalyzed coupling reactions to synthesize this compound efficiently. Such methods not only enhance productivity but also align with the growing demand for sustainable chemical practices.

In terms of applications, 2-(Trifluoromethyl)furan has found utility in the development of advanced materials. Its electron-withdrawing trifluoromethyl group makes it an excellent candidate for designing functional polymers and organic semiconductors. Research conducted at the University of California, Berkeley, demonstrated that incorporating this compound into polymer frameworks significantly improves their thermal stability and electrical conductivity. These properties make it a promising material for use in flexible electronics and high-performance batteries.

The pharmacological potential of 2-(Trifluoromethyl)furan is another area of active investigation. Studies have shown that this compound exhibits bioactivity against various enzymes and receptors, suggesting its potential as a lead molecule in drug discovery. A 2023 study published in Nature Communications reported that derivatives of this compound demonstrated inhibitory effects on kinases involved in cancer progression. This finding underscores its role as a valuable scaffold for developing novel therapeutic agents.

Beyond its direct applications, 2-(Trifluoromethyl)furan serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, makes it an indispensable tool for constructing complex molecular architectures. Researchers at the Max Planck Institute have utilized this compound to synthesize bioactive natural product analogs, highlighting its versatility in medicinal chemistry.

In conclusion, 2-(Trifluoromethyl)furan, with its unique structural features and diverse applications, remains a focal point in contemporary chemical research. As advancements in synthetic methodologies and material science continue to unfold, the potential of this compound is expected to expand further, contributing significantly to both academic and industrial endeavors.

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